2-Chloro-4-iodo-5-methoxypyridine 2-Chloro-4-iodo-5-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 1211516-07-2
VCID: VC2883785
InChI: InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
SMILES: COC1=CN=C(C=C1I)Cl
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol

2-Chloro-4-iodo-5-methoxypyridine

CAS No.: 1211516-07-2

Cat. No.: VC2883785

Molecular Formula: C6H5ClINO

Molecular Weight: 269.47 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-iodo-5-methoxypyridine - 1211516-07-2

Specification

CAS No. 1211516-07-2
Molecular Formula C6H5ClINO
Molecular Weight 269.47 g/mol
IUPAC Name 2-chloro-4-iodo-5-methoxypyridine
Standard InChI InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Standard InChI Key LMRNHAIBJYZJKM-UHFFFAOYSA-N
SMILES COC1=CN=C(C=C1I)Cl
Canonical SMILES COC1=CN=C(C=C1I)Cl

Introduction

Chemical Identity and Structural Properties

2-Chloro-4-iodo-5-methoxypyridine belongs to the family of halogenated pyridines, featuring a pyridine ring with chlorine at position 2, iodine at position 4, and a methoxy group at position 5. This arrangement creates a molecule with diverse reactivity sites and electronic properties that make it valuable as a synthetic intermediate in various chemical processes.

The structural characteristics of this compound can be inferred from related molecules such as 2-chloro-4-iodo-5-methylpyridine, which has been more extensively documented. The key difference lies in the substitution of a methyl group with a methoxy group at position 5, which significantly alters the electronic properties of the molecule.

Physical and Chemical Properties

Based on the properties of similar compounds, we can estimate the physical and chemical characteristics of 2-chloro-4-iodo-5-methoxypyridine as follows:

Table 1: Estimated Physical Properties of 2-Chloro-4-iodo-5-methoxypyridine

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₆H₅ClINOChemical structure analysis
Molecular Weight269.47 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureTypical for halogenated pyridines
Boiling Point~290-300°C at 760 mmHgBased on 2-chloro-4-iodo-5-methylpyridine (277.4±35.0°C) with adjustment for methoxy group
AppearanceOff-white to pale yellow solidCommon for similar halogenated pyridines
SolubilityLow water solubility; soluble in organic solventsCharacteristic of halogenated aromatic compounds

The presence of the methoxy group likely increases the polarity of the molecule compared to its methyl-substituted analog, potentially affecting its solubility profile and intermolecular interactions.

Structural Comparison with Related Compounds

Table 2: Comparison of 2-Chloro-4-iodo-5-methoxypyridine with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceRelative Reactivity
2-Chloro-4-iodo-5-methoxypyridineC₆H₅ClINO269.47 g/molReference compound-
2-Chloro-4-iodo-5-methylpyridineC₆H₅ClIN253.47 g/mol Methyl instead of methoxy at position 5Less electron-donating effect at position 5
2-Chloro-3-iodo-4-methylpyridineC₆H₅ClIN253.47 g/molIodine at position 3; methyl at position 4Different electronic distribution and steric effects

Synthesis Methods

Detailed Synthetic Procedure

Based on the patent information for the related compound, the following synthetic procedure could be adapted for 2-chloro-4-iodo-5-methoxypyridine:

Step 1: N-Oxide Formation
The starting material, 2-chloro-5-methoxypyridine, would be treated with an oxidizing agent such as hydrogen peroxide in acetic acid to form the corresponding N-oxide .

Step 2: Nitration
The N-oxide would undergo nitration using a mixture of nitric acid and sulfuric acid at controlled temperature (typically 100-160°C) to introduce a nitro group at the 4-position .

Step 3: Reduction
The nitro compound would be reduced using iron powder in acetic acid or another suitable reducing system to convert the nitro group to an amino group .

Step 4: Diazotization and Iodination
The amino derivative would be treated with sodium nitrite under acidic conditions to form a diazonium salt, which would then react with sodium iodide to introduce the iodine atom at the 4-position .

Reaction Conditions and Considerations

The synthesis would require careful control of reaction conditions to optimize yield and purity:

Table 3: Key Reaction Parameters for the Proposed Synthesis

Synthetic StepReagentsTemperatureReaction TimeSpecial Considerations
N-Oxide FormationH₂O₂, acetic acid80°C5-7 hoursControl oxidation to prevent overoxidation
NitrationHNO₃, H₂SO₄100°C7-10 hoursMaintain regioselectivity at the 4-position
ReductionFe powder, acetic acid80-120°C2-3 hoursComplete reduction while preserving halogen substituents
DiazotizationNaNO₂, H₂SO₄-10°C1-2 hoursTemperature control is critical
IodinationNaI0°C2-4 hoursPrevent side reactions of the diazonium intermediate

The presence of the methoxy group might necessitate modifications to these conditions, particularly in the nitration step, where the electron-donating nature of the methoxy group could influence the regioselectivity of the reaction.

Reactivity Patterns

The reactivity of 2-chloro-4-iodo-5-methoxypyridine is governed by the electronic effects of its substituents and the inherent properties of the pyridine ring.

Nucleophilic Aromatic Substitution

The pyridine nitrogen and the chlorine at position 2 activate the ring toward nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen makes the 2-position particularly susceptible to nucleophilic attack. This reactivity can be exploited for introducing various functional groups at this position.

Cross-Coupling Reactions

The iodine substituent at position 4 provides an excellent site for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak compared to carbon-chlorine bonds, allowing for selective functionalization at this position. This differential reactivity enables sequential functionalization strategies, where the iodine position is modified first, followed by reactions at the chlorine-bearing position.

Influence of the Methoxy Group

The methoxy group at position 5 exerts an electron-donating effect through resonance, potentially influencing the reactivity of other positions on the ring. This electronic contribution distinguishes 2-chloro-4-iodo-5-methoxypyridine from its methyl-substituted analog and might confer unique reactivity patterns that could be exploited in synthetic applications.

Analytical Characterization

Spectroscopic Identification

Comprehensive characterization of 2-chloro-4-iodo-5-methoxypyridine would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show signals for the two aromatic protons and the methoxy group (typically around 3.8-4.0 ppm)

  • ¹³C NMR would reveal the carbon framework, with characteristic shifts for the halogen-bearing carbons and the carbon attached to the methoxy group

Infrared (IR) Spectroscopy:

  • Characteristic bands for C-Cl (600-800 cm⁻¹), C-I (500-600 cm⁻¹), and C-O-C stretching (1000-1300 cm⁻¹)

  • Pyridine ring vibrations (1400-1600 cm⁻¹)

Mass Spectrometry:

  • Molecular ion peak corresponding to the molecular weight (269 m/z)

  • Characteristic isotope pattern due to the presence of chlorine

  • Fragmentation pattern potentially showing loss of methoxy (OCH₃) and halogen groups

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing the purity of synthesized 2-chloro-4-iodo-5-methoxypyridine. The retention behavior would be influenced by the compound's polarity, which is affected by the presence of the methoxy group and halogen substituents.

X-ray Crystallography

X-ray crystallography would provide definitive structural confirmation, revealing bond lengths, angles, and the precise spatial arrangement of the substituents on the pyridine ring.

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